Bis-[2-(5-tetrazolyl)ethyl]ether
Description
Properties
Molecular Formula |
C6H10N8O |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
5-[2-[2-(2H-tetrazol-5-yl)ethoxy]ethyl]-2H-tetrazole |
InChI |
InChI=1S/C6H10N8O/c1(5-7-11-12-8-5)3-15-4-2-6-9-13-14-10-6/h1-4H2,(H,7,8,11,12)(H,9,10,13,14) |
InChI Key |
GJNTWVASQGUIOY-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCC1=NNN=N1)C2=NNN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Bis-[2-(5-tetrazolyl)ethyl]ether with high purity?
- Methodological Answer : Use a factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Pre-experimental screening (e.g., TLC or HPLC monitoring) ensures intermediate stability. Purification via column chromatography or recrystallization in polar aprotic solvents is critical for isolating high-purity products .
- Data Consideration : Track yield and purity at each step (e.g., via NMR integration or mass spectrometry). Example table:
| Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Temperature (°C) | 60–120 | 90 | 98.5 | 75 |
| Catalyst (mol%) | 1–5 | 3 | 97.8 | 82 |
Q. How should researchers design experiments to assess thermal stability under varying conditions?
- Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC). Use a quasi-experimental design with control groups (e.g., inert vs. oxidative atmospheres). Replicate trials to account for decomposition variability .
- Theoretical Linkage : Ground the study in reaction kinetics theory (e.g., Arrhenius equation) to model degradation rates .
Q. What safety protocols are essential when handling Bis-[2-(5-tetrazolyl)ethyl]ether?
- Methodological Answer : Follow OSHA standards (29 CFR 1910.132) for PPE: nitrile gloves, chemical-resistant aprons, and fume hoods for synthesis. Implement closed-system transfers to minimize exposure .
Advanced Research Questions
Q. How can computational models predict the reactivity of Bis-[2-(5-tetrazolyl)ethyl]ether in novel catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to simulate electron density maps of tetrazole rings and ether linkages. Validate models with experimental kinetics data (e.g., Hammett plots). Integrate AI-driven platforms like COMSOL Multiphysics for multi-scale simulations .
- Data Integration : Cross-reference computational predictions with spectroscopic data (e.g., IR vibrational modes) to refine activation energy estimates .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct a systematic meta-analysis using PRISMA guidelines. Stratify data by experimental variables (e.g., cell lines, assay protocols). Apply statistical tools (ANOVA with post-hoc tests) to identify confounding factors .
- Theoretical Framework : Align discrepancies with competing hypotheses (e.g., pH-dependent solubility vs. receptor binding affinity) .
Q. How can multi-omics approaches elucidate the compound’s mechanism in complex systems?
- Methodological Answer : Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to track cellular responses. Use factorial design to test synergistic effects with co-administered agents. Employ machine learning for pathway enrichment analysis .
- Conceptual Linkage : Frame findings within network pharmacology theory to map target interactions .
Cross-Cutting Considerations
- Theoretical Frameworks : Always anchor studies to established theories (e.g., ligand-receptor dynamics for bioactivity studies) to guide hypothesis generation and data interpretation .
- Ethical and Analytical Rigor : Address data gaps via prioritized research agendas (e.g., ATSDR/NTP frameworks for toxicity profiling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
